molecular formula C22H17NO2 B14213630 1-(1-Hydroxy-6-methyl-9H-carbazol-2-YL)-3-phenylprop-2-EN-1-one CAS No. 756482-79-8

1-(1-Hydroxy-6-methyl-9H-carbazol-2-YL)-3-phenylprop-2-EN-1-one

Cat. No.: B14213630
CAS No.: 756482-79-8
M. Wt: 327.4 g/mol
InChI Key: JURNZPKLIAZNMM-UHFFFAOYSA-N
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Description

1-(1-Hydroxy-6-methyl-9H-carbazol-2-YL)-3-phenylprop-2-EN-1-one is a complex organic compound that belongs to the class of carbazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Hydroxy-6-methyl-9H-carbazol-2-YL)-3-phenylprop-2-EN-1-one typically involves multi-step organic reactions. One common method involves the condensation of 1-hydroxy-6-methylcarbazole with cinnamaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-Hydroxy-6-methyl-9H-carbazol-2-YL)-3-phenylprop-2-EN-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted carbazole derivatives.

Scientific Research Applications

1-(1-Hydroxy-6-methyl-9H-carbazol-2-YL)-3-phenylprop-2-EN-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(1-Hydroxy-6-methyl-9H-carbazol-2-YL)-3-phenylprop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxy-6-methylcarbazole: A precursor in the synthesis of 1-(1-Hydroxy-6-methyl-9H-carbazol-2-YL)-3-phenylprop-2-EN-1-one.

    Cinnamaldehyde: Another precursor used in the condensation reaction.

    Other Carbazole Derivatives: Compounds with similar structures and properties, such as 1-hydroxycarbazole and 3-methylcarbazole.

Uniqueness

This compound is unique due to its specific structure, which combines the carbazole moiety with a phenylprop-2-en-1-one group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

756482-79-8

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

1-(1-hydroxy-6-methyl-9H-carbazol-2-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C22H17NO2/c1-14-7-11-19-18(13-14)16-9-10-17(22(25)21(16)23-19)20(24)12-8-15-5-3-2-4-6-15/h2-13,23,25H,1H3

InChI Key

JURNZPKLIAZNMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2C=CC(=C3O)C(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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